Cas no 1615656-09-1 (Ethyl 2-oxospiro[3.5]nonane-7-carboxylate)
![Ethyl 2-oxospiro[3.5]nonane-7-carboxylate structure](https://www.kuujia.com/scimg/cas/1615656-09-1x500.png)
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-oxospiro[3.5]nonane-7-carboxylate
- SB22701
- CS-0067019
- C12H18O3
- MFCD31706450
- BS-43252
- 1615656-09-1
- XIHRFEOLJDNEHF-UHFFFAOYSA-N
- ethyl2-oxospiro[3.5]nonane-7-carboxylate
- DB-104792
- P19733
- SCHEMBL15819918
- SY265533
- Ethyl 2-oxospiro[3.5]nonane-7-carboxylate
-
- MDL: MFCD31706450
- Inchi: 1S/C12H18O3/c1-2-15-11(14)9-3-5-12(6-4-9)7-10(13)8-12/h9H,2-8H2,1H3
- InChI Key: XIHRFEOLJDNEHF-UHFFFAOYSA-N
- SMILES: O=C1CC2(C1)CCC(C(=O)OCC)CC2
Computed Properties
- Exact Mass: g/mol
- Monoisotopic Mass: g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 43.4
- Molecular Weight: g/mol
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB556215-1 g |
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate; . |
1615656-09-1 | 1g |
€1,063.00 | 2023-04-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137659-5g |
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate |
1615656-09-1 | 97% | 5g |
¥19440 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137659-100mg |
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate |
1615656-09-1 | 97% | 100mg |
¥1404 | 2023-04-15 | |
Chemenu | CM327373-10g |
ethyl 2-oxospiro[3.5]nonane-7-carboxylate |
1615656-09-1 | 95%+ | 10g |
$3600 | 2023-01-19 | |
eNovation Chemicals LLC | D658572-500MG |
ethyl 2-oxospiro[3.5]nonane-7-carboxylate |
1615656-09-1 | 97% | 500mg |
$495 | 2024-07-21 | |
Chemenu | CM327373-250mg |
ethyl 2-oxospiro[3.5]nonane-7-carboxylate |
1615656-09-1 | 95%+ | 250mg |
$288 | 2023-01-19 | |
Chemenu | CM327373-500mg |
ethyl 2-oxospiro[3.5]nonane-7-carboxylate |
1615656-09-1 | 95%+ | 500mg |
$480 | 2023-01-19 | |
eNovation Chemicals LLC | D658572-250MG |
ethyl 2-oxospiro[3.5]nonane-7-carboxylate |
1615656-09-1 | 97% | 250mg |
$295 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137659-1g |
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate |
1615656-09-1 | 97% | 1g |
¥5184 | 2023-04-15 | |
1PlusChem | 1P01FNNR-5g |
ethyl 2-oxospiro[3.5]nonane-7-carboxylate |
1615656-09-1 | 95% | 5g |
$1484.00 | 2024-06-20 |
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate Related Literature
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
Additional information on Ethyl 2-oxospiro[3.5]nonane-7-carboxylate
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate (CAS No. 1615656-09-1): A Comprehensive Overview
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate (CAS No. 1615656-09-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural and functional properties. This spirocyclic ester, characterized by its oxo group and spiro connection between two cycloalkane rings, presents a promising scaffold for the development of novel bioactive molecules.
The compound's structure, featuring a nine-carbon spirocyclic core, makes it an intriguing candidate for further investigation in drug discovery. The presence of both a carbonyl group and an ester functionality provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities. This flexibility has positioned Ethyl 2-oxospiro[3.5]nonane-7-carboxylate as a valuable building block in medicinal chemistry.
In recent years, there has been a growing interest in spirocyclic compounds due to their inherent stability and potential for binding to biological targets with high specificity. The spiro[3.5]nonane moiety, in particular, has been explored for its role in enhancing the pharmacokinetic properties of drug candidates, including improved solubility and reduced metabolic clearance. These attributes make Ethyl 2-oxospiro[3.5]nonane-7-carboxylate an attractive candidate for further development.
Recent studies have highlighted the compound's potential in the design of enzyme inhibitors and receptor modulators. The oxo group and ester functionality serve as critical interaction points with biological targets, allowing for the precise tuning of binding affinities and selectivity. For instance, modifications at the 7-carboxylate position have been shown to influence the compound's affinity for certain proteases and kinases, making it a promising lead compound in oncology research.
The synthesis of Ethyl 2-oxospiro[3.5]nonane-7-carboxylate involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced catalytic methods have been employed to construct the spirocyclic core efficiently, reducing reaction times and minimizing byproduct formation. These advancements in synthetic methodology have made it feasible to produce sufficient quantities of the compound for preclinical testing.
Preclinical studies have begun to explore the pharmacological profile of derivatives derived from Ethyl 2-oxospiro[3.5]nonane-7-carboxylate. Initial findings suggest that certain modifications can enhance bioavailability and reduce off-target effects, paving the way for its use in therapeutic applications. The compound's ability to undergo further derivatization makes it a versatile tool for medicinal chemists seeking to develop new treatments for various diseases.
The future prospects of Ethyl 2-oxospiro[3.5]nonane-7-carboxylate are vast, with ongoing research focusing on optimizing its pharmacological properties and exploring new synthetic routes. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of this promising scaffold into clinical candidates. As our understanding of its biological interactions grows, so too will its potential applications in human health.
In conclusion, Ethyl 2-oxospiro[3.5]nonane-7-carboxylate (CAS No. 1615656-09-1) represents a significant advancement in pharmaceutical chemistry, offering a unique structural framework with broad therapeutic implications. Its synthetic accessibility, coupled with its promising biological activity, makes it a cornerstone in the quest for novel therapeutic agents.
1615656-09-1 (Ethyl 2-oxospiro[3.5]nonane-7-carboxylate) Related Products
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
